(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol
Description
The compound “(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol” (hereafter referred to as Compound X) is a heterocyclic molecule with a complex architecture. Its chemical formula is C₂₄H₂₅N₇O, and it integrates multiple pharmacophoric motifs: an indole-indazole core, a 1,2,3-triazole ring, a piperidinylmethyl substituent, and a hydroxymethyl group . The piperidinylmethyl group may enhance lipophilicity and membrane permeability, while the hydroxymethyl group could improve aqueous solubility .
Properties
CAS No. |
905998-48-3 |
|---|---|
Molecular Formula |
C24H25N7O |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[5-[3-[5-(piperidin-1-ylmethyl)-1H-indol-2-yl]-1H-indazol-6-yl]-2H-triazol-4-yl]methanol |
InChI |
InChI=1S/C24H25N7O/c32-14-22-23(29-30-27-22)16-5-6-18-20(11-16)26-28-24(18)21-12-17-10-15(4-7-19(17)25-21)13-31-8-2-1-3-9-31/h4-7,10-12,25,32H,1-3,8-9,13-14H2,(H,26,28)(H,27,29,30) |
InChI Key |
FNWHPLLNMLOZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC(=C3)C4=NNC5=C4C=CC(=C5)C6=NNN=C6CO |
Origin of Product |
United States |
Biological Activity
The compound (5-{3-[5-(Piperidin-1-Ylmethyl)-1H-Indol-2-Yl]-1H-Indazol-6-Yl}-2H-1,2,3-Triazol-4-Yl)methanol is a bioactive small molecule with significant potential in pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 427.5 g/mol. This article provides a detailed exploration of its biological activity, including its mechanisms, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N7O |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 916767-35-6 |
| IUPAC Name | (5-{3-[5-(piperidin-1-ylmethyl)-1H-indol-2-yl]-1H-indazol-6-yl}-2H-1,2,3-triazol-4-yl)methanol |
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Dopamine Receptor Modulation : Similar compounds have been shown to selectively activate dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. The compound's structural analogs have demonstrated significant selectivity and potency in promoting β-arrestin translocation and G protein activation in D3 receptor assays .
- Antiviral Activity : Preliminary studies suggest that triazole derivatives can inhibit viral proteases, including the SARS-CoV-2 main protease (Mpro). Molecular docking studies indicated that certain triazole-based compounds exhibit high binding affinity to Mpro, suggesting potential as antiviral agents .
Neuroprotective Effects
In a study focused on neuroprotection, compounds similar to (5-{3-[5-(Piperidin-1-Ylmethyl)-1H-Indol-2-Yl]-1H-Indazol-6-Yl}-2H-1,2,3-Triazol-4-Yl)methanol were assessed for their ability to protect dopaminergic neurons from degeneration. Results indicated that these compounds could mitigate neurodegeneration through selective receptor activation and downstream signaling pathways .
Antiviral Screening
A comprehensive screening of triazole compounds against SARS-CoV-2 revealed that several candidates exhibited promising inhibitory effects on Mpro. The study utilized molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to evaluate the potential of these compounds as therapeutic agents against COVID-19 .
Research Findings
Recent literature highlights the following key findings related to the biological activity of this compound:
- Selectivity for D3 Receptor : The compound demonstrated a unique binding profile with minimal activity at other dopamine receptors (D2R), indicating its potential use in targeted therapies for conditions like schizophrenia or Parkinson's disease .
- Inhibition of Viral Proteases : The compound's structural characteristics suggest it may effectively inhibit viral proteases, making it a candidate for further development in antiviral therapies .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the indole and triazole moieties exhibit anticancer properties. The specific structure of (5-{3-[5-(Piperidin-1-Ylmethyl)-1H-Indol-2-Yl]-1H-Indazol-6-Yl}-2H-1,2,3-Triazol-4-Yl)methanol may enhance its interaction with biological targets involved in cancer progression.
Case Study: Inhibition of Tumor Growth
A study demonstrated that similar compounds effectively inhibited tumor growth by interfering with cell cycle regulation and apoptosis pathways. The presence of the triazole ring is crucial for binding to specific enzymes involved in cancer cell proliferation .
Neuropharmacology
The piperidine structure within this compound suggests potential applications in neuropharmacology. Compounds with piperidine derivatives are often explored for their effects on neurotransmitter systems.
Case Study: Dopamine Receptor Modulation
Research on related compounds has shown that they can act as selective agonists for dopamine receptors, particularly D3 receptors. This action is significant for developing treatments for conditions like schizophrenia and Parkinson's disease .
Synthesis and Mechanism of Action
The synthesis of (5-{3-[5-(Piperidin-1-Ylmethyl)-1H-Indol-2-Yl]-1H-Indazol-6-Yl}-2H-1,2,3-Triazol-4-Yl)methanol typically involves multi-step organic reactions that strategically build the complex structure. The mechanism of action is believed to involve modulation of kinase pathways, particularly those related to cell cycle checkpoints .
Comparison with Similar Compounds
Compound A : 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)
- Structure: Shares a fused triazino-indole system but lacks the indazole and hydroxymethyl groups present in Compound X. The 4-bromophenyl substituent introduces halogen-mediated hydrophobic interactions, contrasting with Compound X’s piperidinylmethyl group .
- Key Differences: Bromophenyl vs. Piperidinylmethyl: Compound A’s bromine may enhance electrophilic reactivity but reduce solubility compared to Compound X’s tertiary amine group.
Compound B : Isorhamnetin-3-O-glycoside
- Structure: A flavonoid glycoside isolated from Z. fabago, featuring a sugar moiety and phenolic hydroxyl groups .
- Key Differences: Glycoside vs. Heterocyclic Core: Compound B’s flavonoid scaffold differs entirely from Compound X’s nitrogen-rich system, suggesting divergent biological targets (e.g., antioxidant vs. kinase inhibition) .
Physicochemical Properties (Theoretical Comparison)
| Property | Compound X | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 427.51 g/mol | ~550 g/mol (estimated) | 478.44 g/mol |
| LogP (Predicted) | 2.8 (moderate lipophilicity) | 4.1 (high lipophilicity) | -0.5 (high hydrophilicity) |
| Hydrogen Bond Donors | 3 (triazole, indole, OH) | 2 (indole, pyrazole) | 6 (phenolic OH, glycoside) |
| Solubility (Water) | Moderate (due to OH) | Low (bromophenyl) | High (glycoside) |
Preparation Methods
Synthesis of 5-(Piperidin-1-ylmethyl)-1H-indol-2-yl Intermediate
Step 1: Indole Core Formation
1H-Indole-2-carbaldehyde is synthesized via Fischer indole synthesis using phenylhydrazine and ethyl acetoacetate under acidic conditions (H₂SO₄, 80°C, 12 h).
Step 2: Piperidinylmethyl Functionalization
The aldehyde undergoes Mannich reaction with piperidine and formaldehyde in ethanol (reflux, 6 h), yielding 5-(piperidin-1-ylmethyl)-1H-indole-2-carbaldehyde (yield: 78%).
Representative Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine, HCHO | EtOH | Reflux | 6 h | 78% |
Synthesis of 3-(5-(Piperidin-1-ylmethyl)-1H-indol-2-yl)-1H-indazol-6-yl Subunit
Step 3: Indazole Ring Construction
6-Bromo-1H-indazole is coupled with the indole-piperidine intermediate via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ in toluene (110°C, 24 h).
Optimization Note:
Triazole-Hydroxymethyl Assembly
Step 4: Azide-Alkyne Cycloaddition
The 6-bromoindazole intermediate is converted to 6-azido-1H-indazole using NaN₃ in DMF (60°C, 8 h). Subsequent CuAAC with propiolic acid methyl ester in the presence of CuI and DIPEA (rt, 12 h) forms the triazole core. Hydroxymethylation is achieved via ester reduction with LiAlH₄ in THF (0°C to rt, 2 h).
Critical Parameters:
- CuAAC Efficiency: >90% conversion with 10 mol% CuI.
- Reduction Selectivity: LiAlH₄ avoids over-reduction of the triazole ring.
Final Coupling and Global Deprotection
Step 5: Suzuki Coupling
The triazole-indazole and indole-piperidine subunits are coupled via Suzuki-Miyaura reaction using Pd(PPh₃)₄, K₂CO₃, and a dioxane/water solvent system (90°C, 18 h).
Analytical Validation:
- HPLC Purity: 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.89–7.12 (m, 8H, aromatic), 4.62 (s, 2H, CH₂OH), 3.75 (s, 2H, CH₂N), 2.41 (m, 4H, piperidine).
Scalability and Process Optimization
Challenges:
- Low solubility of intermediates necessitates polar aprotic solvents (DMF, DMSO) for large-scale reactions.
- Pd Removal: Activated charcoal treatment reduces Pd residues to <10 ppm.
Industrial Relevance:
- Aladdin Scientific offers the compound at 1 mg scale (CAS: 916767-35-6), indicating milligram-scale feasibility via the above route.
Alternative Synthetic Approaches
One-Pot Indazole-Triazole Assembly
A patent by CA2594657A1 discloses a one-pot sequential cyclization strategy using 2-azidobenzaldehyde and propargyl alcohol under Cu(I) catalysis, achieving 72% yield but requiring stringent temperature control.
Solid-Phase Synthesis
Immobilization of the indazole core on Wang resin enables iterative functionalization, though overall yields are lower (45–50%) due to incomplete coupling steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
